molecular formula C22H19BrN4O2 B2646134 8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 877622-39-4

8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B2646134
CAS No.: 877622-39-4
M. Wt: 451.324
InChI Key: CIYBQXKCFYWTCT-UHFFFAOYSA-N
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Description

The compound 8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic molecule featuring a bromophenyl group, a hydroxypropyl group, and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps, including the formation of the diazatricyclic core and subsequent functionalization with the bromophenyl and hydroxypropyl groups. One common approach is to start with a suitable chalcone and react it with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of acetylcholinesterase (AchE), leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including changes in neural transmission and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile: is unique due to its complex diazatricyclic structure and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-[3-(4-bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-14-10-21(29)27-20-5-3-2-4-19(20)26(22(27)18(14)11-24)13-17(28)12-25-16-8-6-15(23)7-9-16/h2-10,17,25,28H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYBQXKCFYWTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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